2-(1,3,4-Thiadiazol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,4-Thiadiazol-2-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Thiadiazol-2-yl)acetic acid typically involves the reaction of thiadiazole derivatives with acetic acid or its derivatives. One common method includes the reaction of 1,3,4-thiadiazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3,4-Thiadiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,3,4-Thiadiazol-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies
Industry: The compound is used in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-(1,3,4-Thiadiazol-2-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid derivatives: These compounds also contain a thiadiazole ring and exhibit similar biological activities.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and have diverse applications in medicine and agriculture
Uniqueness
2-(1,3,4-Thiadiazol-2-yl)acetic acid is unique due to its specific acetic acid moiety, which enhances its solubility and reactivity compared to other thiadiazole derivatives. This unique structure allows for a broader range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C4H4N2O2S |
---|---|
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
2-(1,3,4-thiadiazol-2-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-6-5-2-9-3/h2H,1H2,(H,7,8) |
InChI-Schlüssel |
DNJZVSRIHVEVSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(S1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.